molecular formula C6H9N3O B8605631 2-Pyridinamine, 6-[(aminooxy)methyl]-

2-Pyridinamine, 6-[(aminooxy)methyl]-

Cat. No.: B8605631
M. Wt: 139.16 g/mol
InChI Key: RQZFKGSSNNUXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinamine, 6-[(aminooxy)methyl]- is a chemical compound with the molecular formula C6H9N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 2-position and an aminooxy group at the 6-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 6-[(aminooxy)methyl]- typically involves the reaction of 2-chloropyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the substitution of the chlorine atom with the aminooxy group. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of 2-Pyridinamine, 6-[(aminooxy)methyl]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 6-[(aminooxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino and aminooxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Pyridinamine, 6-[(aminooxy)methyl]- is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 6-[(aminooxy)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinamine, 6-methyl-
  • 2-Pyridinamine, 6-chloro-
  • 2-Pyridinamine, 6-hydroxy-

Uniqueness

2-Pyridinamine, 6-[(aminooxy)methyl]- is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar pyridine derivatives.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

O-[(6-aminopyridin-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H9N3O/c7-6-3-1-2-5(9-6)4-10-8/h1-3H,4,8H2,(H2,7,9)

InChI Key

RQZFKGSSNNUXNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)CON

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(6-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}pyridin-2-yl)-1H-isoindole-1,3(2H)-dione (50 g, 125 mmol) in THF (350 mL) was added dropwise hydrazine hydrate (61 mL, 1.25 mol) at room temperature. After stirring overnight at room temperature, the reaction mixture was filtered and the filtrate was concentrated to dryness in vacuo. Purification of the residue on silica gel afforded 6-[(aminooxy)methyl]pyridin-2-amine as a colourless oil [10.0 g; 57% of theory; HPLC/MS: m/z=140 (M+H); log P(HCOOH)<−0.23].
Name
2-(6-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}pyridin-2-yl)-1H-isoindole-1,3(2H)-dione
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

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